N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a nitrogen-containing heterocyclic compound
Preparation Methods
The preparation of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves several synthetic routes. One common method includes the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes .
Comparison with Similar Compounds
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBXDIMUAJYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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